

Alloxydim: A Technical Guide to its History, Development, and Mode of Action

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Compound of Interest

Compound Name: *Alloxydim*

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Abstract

Alloxydim, a post-emergence herbicide, holds a significant place in the history of weed management. Developed by Nippon Soda in 1976, it was one of the pioneering cyclohexanedione oxime herbicides. This technical guide provides an in-depth exploration of **Alloxydim**'s history, development, chemical properties, and mechanism of action. It details its primary function as an inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in grasses. This document consolidates quantitative data on its efficacy, selectivity, and toxicology into structured tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for key bioassays, field trials, and analytical methods, and presents visualized diagrams of its metabolic pathway and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction

Alloxydim is a selective, post-emergence herbicide effective against a wide range of annual and perennial grass weeds in various broadleaf crops.[1][2] Its development in 1976 by the Japanese company Nippon Soda marked a significant advancement in herbicide technology, introducing a new mode of action that offered excellent control of graminaceous weeds.[3][4] Commercialized primarily as its sodium salt, **Alloxydim**-sodium, for enhanced water solubility and formulation stability, it saw use in countries like Germany from 1978 to 1992.[3][5]

This guide delves into the technical aspects of **Alloxydim**, providing a comprehensive resource for researchers and professionals in the fields of agrochemical development, plant science, and drug discovery.

History and Development

The journey of **Alloxydim** began in the early 1970s at Nippon Soda Co., Ltd.^[6] The company's research into novel herbicidal compounds led to the discovery of the cyclohexanedione oxime chemical class. **Alloxydim** emerged as a promising candidate from this research, demonstrating high efficacy against grass weeds with good selectivity in broadleaf crops.^[7]

Key Developmental Milestones:

Year	Milestone	Reference
1976	Alloxydim is developed by Nippon Soda.	^[3]
1978	Commercial use of Alloxydim begins in Germany.	^[3]
1979	Haibara Field Research Center established by Nippon Soda, likely contributing to further field testing.	^[8]
1981	The related herbicide Nabu (sethoxydim) is developed and put into production by Nippon Soda.	^[6]
1992	Use of Alloxydim is discontinued in Germany.	^[3]

Nippon Soda's pioneering work with **Alloxydim** paved the way for the development of other successful ACCase-inhibiting herbicides, solidifying the importance of this mode of action in modern agriculture.

Chemical and Physical Properties

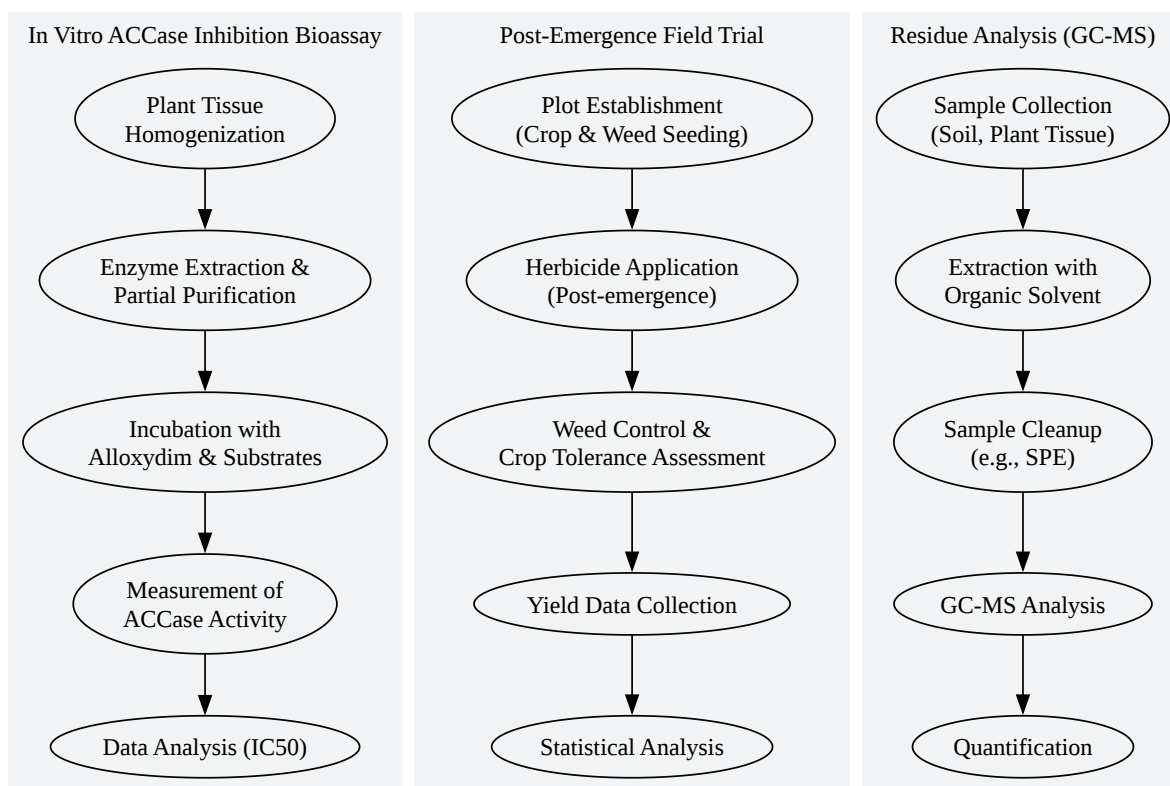
Alloxydim is an organic compound with the chemical formula $C_{17}H_{25}NO_5$.^[3] It is often formulated as its sodium salt, **Alloxydim**-sodium ($C_{17}H_{24}NNaO_5$), which is a colorless, hygroscopic solid with high water solubility.^[3]^[5]

Property	Value	Reference
Chemical Formula	$C_{17}H_{25}NO_5$	^[3]
Molar Mass	323.389 g/mol	^[3]
Appearance	Colorless solid	^[5]
Water Solubility	High (for sodium salt)	^[5]
Mode of Action	Acetyl-CoA carboxylase (ACCase) inhibitor	^[3]
HRAC Group	A	^[3]
WSSA Group	1	^[3]

Mode of Action and Signaling Pathway

Alloxydim's herbicidal activity stems from its potent inhibition of the enzyme acetyl-CoA carboxylase (ACCase).^[3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and are vital for new plant growth.^[9] By blocking ACCase, **Alloxydim** disrupts the production of these vital lipids, leading to the cessation of cell division and ultimately, cell death in susceptible grass species.^[10]

Broadleaf plants are naturally tolerant to **Alloxydim** because they possess a form of the ACCase enzyme that is insensitive to this class of herbicides.^[5]



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Caption: **Alloxydim's** Mode of Action: Inhibition of ACCase.

Efficacy and Crop Selectivity

Alloxydim is effective for the post-emergence control of a variety of annual and perennial grass weeds in broadleaf crops such as sugar beet, soybeans, and vegetables.^{[1][7]}

Target Weed Species	Efficacy Level	Reference
Annual Grasses		
Wild oat (<i>Avena fatua</i>)	High	[11]
Green foxtail (<i>Setaria viridis</i>)	High	[5]
Barnyardgrass (<i>Echinochloa crus-galli</i>)	High	[12]
Perennial Grasses		
Johnsongrass (<i>Sorghum halepense</i>)	Moderate	[12]
Quackgrass (<i>Elymus repens</i>)	Moderate	[5]

Crop	Selectivity/Tolerance	Reference
Sugar Beet	High	[1][7]
Soybean	High	[7]
Vegetables	Generally High	[7]
Cereals (Wheat, Barley)	Low (Susceptible)	[11]

Toxicology and Environmental Fate

Alloxydim exhibits low acute toxicity to mammals.[3] Its environmental persistence is relatively low, with rapid degradation observed in both soil and water.[1][7]

Organism	Test	Result	Reference
Rat (oral)	LD ₅₀	2260 mg/kg	[3]
Rat (inhalation)	LC ₅₀	>4300 mg/m ³ /4H	[3]
Rat (dermal)	LD ₅₀	>5 g/kg	[3]
Japanese quail	Acute oral LD ₅₀	2970 mg/kg	[1]
Carp	LC ₅₀ (96 hours)	2600 mg/L	[1]
Trout	LC ₅₀ (96 hours)	2000 mg/L	[1]
Bees	-	Not toxic	[1]

Environmental Fate:

- Soil: **Alloxydim** degrades rapidly in soil, with a reported half-life of approximately 10 days.[1]
- Water: Photodegradation is a significant route of dissipation in water.[7]
- Degradation Products: The main degradation products of **Alloxydim** are its Z-isomer and an imine derivative.[7] Some studies have indicated that these degradation products may have higher toxicity to certain non-target organisms than the parent compound.[7][13]

Experimental Protocols

In Vitro ACCase Inhibition Bioassay (Adapted from general ACCase inhibitor protocols)

This protocol describes a method to determine the inhibitory effect of **Alloxydim** on ACCase activity in a laboratory setting.

1. Plant Material and Enzyme Extraction:

- Homogenize fresh, young leaf tissue of a susceptible grass species (e.g., *Avena fatua*) in an ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 0.5 M DTT).
- Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 10 minutes.

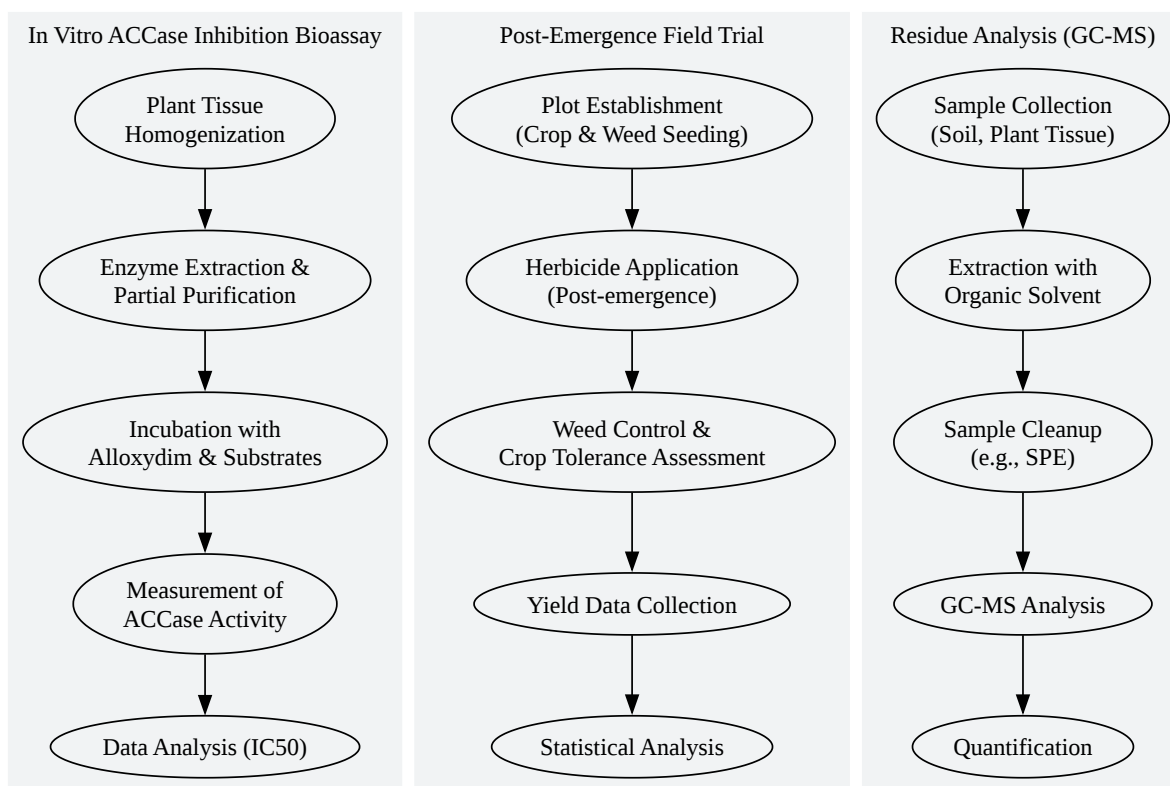
- Subject the supernatant to ammonium sulfate precipitation (e.g., 30-50% saturation) to partially purify the ACCase.
- Resuspend the protein pellet in a minimal volume of assay buffer and desalt using a Sephadex G-25 column.

2. ACCase Activity Assay:

- Prepare a reaction mixture containing assay buffer, ATP, MgCl_2 , $\text{NaH}^{14}\text{CO}_3$ (radiolabeled), and acetyl-CoA.
- Add varying concentrations of **Alloxydim** (dissolved in a suitable solvent like DMSO) to different reaction tubes.
- Initiate the reaction by adding the enzyme extract.
- Incubate at a controlled temperature (e.g., 30°C) for a specific time.
- Stop the reaction by adding acid (e.g., 6 M HCl).
- Dry the samples and measure the incorporation of ^{14}C into the acid-stable product (malonyl-CoA) using a liquid scintillation counter.

3. Data Analysis:

- Calculate the rate of ACCase activity for each **Alloxydim** concentration.
- Plot the percentage of inhibition against the logarithm of the **Alloxydim** concentration to determine the IC_{50} value (the concentration that inhibits 50% of the enzyme activity).



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Caption: General Experimental Workflows.

Post-Emergence Field Trial Protocol (General Guideline)

This protocol outlines the steps for conducting a field trial to evaluate the efficacy and crop selectivity of **Alloxydim**.

1. Site Selection and Plot Establishment:

- Select a field with a uniform soil type and a known history of the target grass weed species.
- Establish plots of a standard size (e.g., 3 x 10 meters) with buffer zones between plots.
- Use a randomized complete block design with at least four replications.
- Plant the desired broadleaf crop (e.g., sugar beet) and ensure a uniform stand.

2. Herbicide Application:

- Apply **Alloxydim** at various rates, including a non-treated control and a standard herbicide for comparison.
- Apply when the grass weeds are at the 2-4 leaf stage and the crop is at a tolerant growth stage.
- Use a calibrated sprayer to ensure accurate and uniform application.

3. Data Collection:

- Assess weed control visually at set intervals (e.g., 7, 14, and 28 days after treatment) using a percentage scale (0% = no control, 100% = complete control).
- Assess crop injury (phytotoxicity) at the same intervals using a similar percentage scale.
- At the end of the season, harvest the crop from the center of each plot and measure the yield.

4. Data Analysis:

- Analyze the weed control, crop injury, and yield data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.

Analytical Method for Residue Analysis by GC-MS (General Guideline)

This protocol provides a general framework for the analysis of **Alloxydim** residues in soil or plant matrices.

1. Sample Preparation:

- Homogenize the soil or plant sample.
- Extract a representative subsample with a suitable organic solvent (e.g., acetonitrile).
- Filter the extract and concentrate it to a smaller volume.

2. Sample Cleanup:

- Use solid-phase extraction (SPE) to remove interfering compounds. Select a cartridge appropriate for the matrix and the analyte (e.g., C18).
- Elute the **Alloxydim** from the SPE cartridge with a suitable solvent.
- Evaporate the eluate to dryness and reconstitute in a small volume of a solvent suitable for GC-MS analysis.

3. GC-MS Analysis:

- Inject the prepared sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
- Use a capillary column suitable for pesticide analysis (e.g., DB-5ms).
- Develop a temperature program that provides good separation of **Alloxydim** from other components.
- Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic ions of **Alloxydim**.

4. Quantification:

- Prepare a calibration curve using certified standards of **Alloxydim**.
- Quantify the amount of **Alloxydim** in the sample by comparing its peak area to the calibration curve.

Conclusion

Alloxydim, a pioneering cyclohexanedione oxime herbicide from Nippon Soda, has played a crucial role in the evolution of modern weed control. Its specific mode of action, inhibiting the ACCase enzyme in grasses, provides excellent efficacy and crop selectivity. While its use has declined in some regions, the study of **Alloxydim** continues to provide valuable insights into herbicide science, from understanding resistance mechanisms to developing new active ingredients. This technical guide serves as a comprehensive resource for researchers and professionals, consolidating key information on its history, chemistry, and biological activity to support further research and development in the agrochemical field.

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